

Spectroscopic Profile of 3,6-Dihydroxyxanthone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dihydroxyxanthone

Cat. No.: B15561991

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3,6-dihydroxyxanthone**, a naturally occurring xanthone derivative with noted biological activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the identification and characterization of this compound.

Core Spectroscopic Data

The structural elucidation of **3,6-dihydroxyxanthone** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analytical techniques are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for 3,6-Dihydroxyxanthone

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1, H-8	7.99	d	8.8
H-2, H-7	6.81	dd	8.8, 2.4
H-4, H-5	6.71	d	2.4

Solvent: Methanol-d₄

Table 2: ¹³C NMR Spectroscopic Data for 3,6-Dihydroxyxanthone

Atom No.	Chemical Shift (δ , ppm)
C-1, C-8	127.9
C-2, C-7	115.4
C-3, C-6	162.4
C-4, C-5	102.7
C-4a, C-4b	157.2
C-8a, C-8b	108.8
C-9	181.9

Solvent: Methanol-d₄

Table 3: Infrared (IR) Spectroscopic Data for 3,6-Dihydroxyxanthone

Wavenumber (cm ⁻¹)	Functional Group Assignment
3425	O-H stretching (phenolic)
1604	C=O stretching (γ -pyrone)
1465	C=C stretching (aromatic)
1273	C-O-C stretching (ether)

Table 4: Mass Spectrometry (MS) Data for 3,6-Dihydroxyxanthone

Ion	m/z
[M] ⁺	228

Molecular Formula: C₁₃H₈O₄, Molecular Weight: 228.20 g/mol [\[1\]](#)

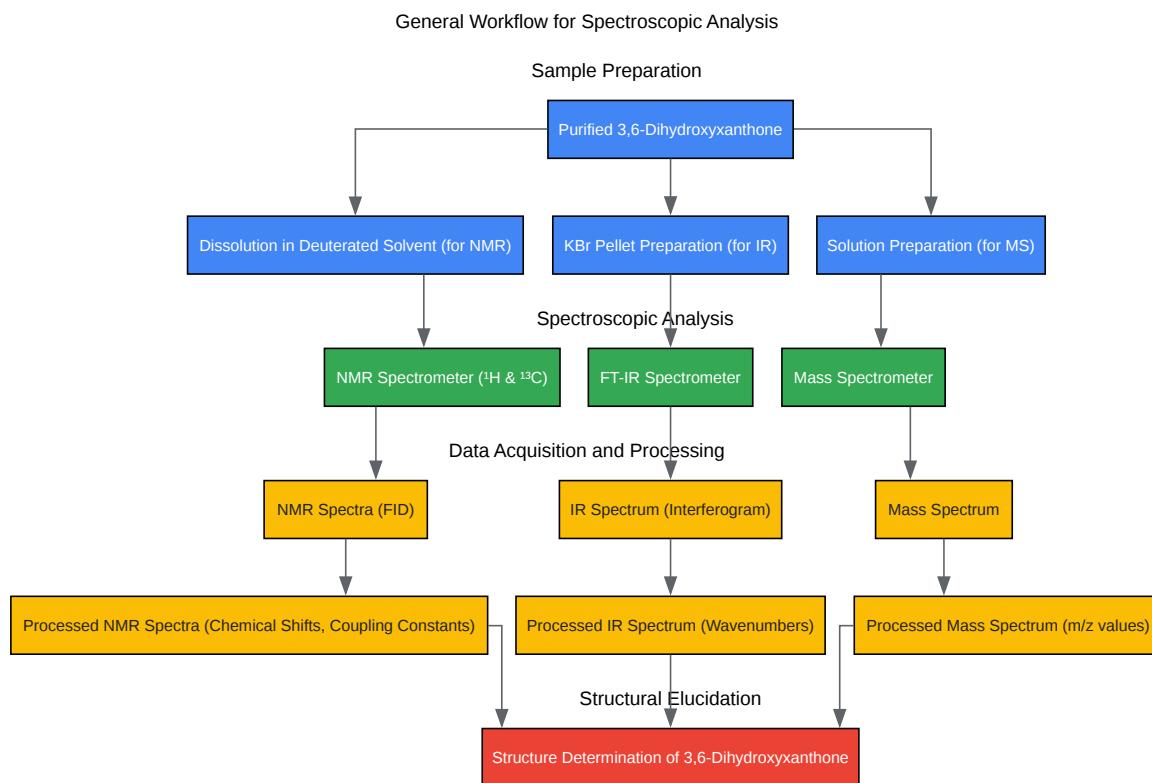
Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The following provides an overview of the methodologies typically employed for the analysis of xanthone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument. The sample (typically 5-10 mg) is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


FT-IR spectra are obtained using a Fourier-transform infrared spectrophotometer. For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

Data Interpretation and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a purified compound like **3,6-dihydroxyxanthone**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

This guide serves as a foundational reference for the spectroscopic properties of **3,6-dihydroxyxanthone**. The presented data and protocols are essential for the quality control, characterization, and further investigation of this and related compounds in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-dihydroxy-9H-xanthen-9-one | C13H8O4 | CID 5749322 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Dihydroxyxanthone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15561991#spectroscopic-data-nmr-ir-ms-for-3-6-dihydroxyxanthone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com